molecular formula C25H21NO5 B11287816 methyl 5-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate

methyl 5-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate

Cat. No.: B11287816
M. Wt: 415.4 g/mol
InChI Key: FSFPBCWWBJUMQH-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methyl-2-aminobenzoic acid with 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid under acidic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-METHYL-2-(1-OXO-3-PHEN

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate

InChI

InChI=1S/C25H21NO5/c1-15-8-11-21(20(12-15)24(28)30-2)26-23(27)17-9-10-19-18(13-17)14-22(31-25(19)29)16-6-4-3-5-7-16/h3-13,22H,14H2,1-2H3,(H,26,27)

InChI Key

FSFPBCWWBJUMQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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